2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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Overview
Description
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure, which is further functionalized with a 4-methoxybenzylsulfanyl group and a methyl group at the 9th position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of a suitable solvent, such as N-methyl-2-pyrrolidone, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance the efficiency of the process.
Chemical Reactions Analysis
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols.
For example, the compound can undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents. Similarly, reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced biological activities.
Scientific Research Applications
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, the compound has shown promise as an antimicrobial and antiviral agent . Its unique structural features allow it to interact with specific molecular targets, making it a potential candidate for drug development.
In the industrial sector, the compound can be used as a building block for the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for the development of new products with desired properties.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.
For example, the compound may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. Similarly, its interaction with bacterial enzymes can disrupt essential metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds share a similar core structure but differ in the functional groups attached to the core. The presence of the 4-methoxybenzylsulfanyl group in 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one imparts unique properties to the compound, such as enhanced biological activity and improved solubility.
Other similar compounds include pyrimido[1,2-a][1,3,5]triazin-6-one derivatives, which also exhibit diverse biological activities . The comparison of these compounds highlights the importance of structural modifications in tuning the properties and activities of heterocyclic compounds.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-3-9-19-14(11)17-15(18-16(19)20)22-10-12-5-7-13(21-2)8-6-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQWRBHKLIYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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